molecular formula C14H19N3O2S B4519384 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4519384
M. Wt: 293.39 g/mol
InChI Key: IYRDGZJVCHWDJS-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a furan ring, a thiazole ring, and a carboxamide group

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-ylmethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiazole derivative with isobutylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide is unique due to its combination of a furan ring, a thiazole ring, and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-9(2)7-15-13(18)12-10(3)17-14(20-12)16-8-11-5-4-6-19-11/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRDGZJVCHWDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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